N'-cyclododecylidene-3,4,5-trimethoxybenzohydrazide
Description
N’-cyclododecylidene-3,4,5-trimethoxybenzohydrazide: is an organic compound with the molecular formula C22H34N2O4 It is a derivative of benzohydrazide, characterized by the presence of a cyclododecylidene group and three methoxy groups attached to the benzene ring
Properties
Molecular Formula |
C22H34N2O4 |
|---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
N-(cyclododecylideneamino)-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C22H34N2O4/c1-26-19-15-17(16-20(27-2)21(19)28-3)22(25)24-23-18-13-11-9-7-5-4-6-8-10-12-14-18/h15-16H,4-14H2,1-3H3,(H,24,25) |
InChI Key |
MUHLNHMVXYISHQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NN=C2CCCCCCCCCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-cyclododecylidene-3,4,5-trimethoxybenzohydrazide typically involves the condensation reaction between 3,4,5-trimethoxybenzohydrazide and cyclododecanone. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The general reaction scheme is as follows:
3,4,5-trimethoxybenzohydrazide+cyclododecanone→N’-cyclododecylidene-3,4,5-trimethoxybenzohydrazide
Industrial Production Methods
In an industrial setting, the production of N’-cyclododecylidene-3,4,5-trimethoxybenzohydrazide may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N’-cyclododecylidene-3,4,5-trimethoxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxy groups on the benzene ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) or copper(I) iodide (CuI).
Major Products Formed
Oxidation: Formation of corresponding oxides or quinones.
Reduction: Formation of reduced hydrazides.
Substitution: Formation of substituted benzohydrazides with different functional groups.
Scientific Research Applications
N’-cyclododecylidene-3,4,5-trimethoxybenzohydrazide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-cyclododecylidene-3,4,5-trimethoxybenzohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N’-cyclododecylidene-3,4,5-triethoxybenzohydrazide: Similar structure but with ethoxy groups instead of methoxy groups.
N’-cyclododecylidene-3,4,5-trimethoxybenzohydrazine: Similar structure but with a hydrazine group instead of a hydrazide group.
Uniqueness
N’-cyclododecylidene-3,4,5-trimethoxybenzohydrazide is unique due to the presence of the cyclododecylidene group and three methoxy groups, which confer specific chemical and biological properties. Its unique structure makes it a valuable compound for various research and industrial applications.
Biological Activity
N'-Cyclododecylidene-3,4,5-trimethoxybenzohydrazide is a member of the hydrazone class of compounds, known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a cyclododecylidene moiety linked to a 3,4,5-trimethoxybenzohydrazide structure. This unique combination may contribute to its biological properties.
Biological Activity Overview
Hydrazones, including N'-cyclododecylidene-3,4,5-trimethoxybenzohydrazide, have been studied for various biological activities:
- Antiviral Activity : N-acylhydrazones have shown promising antiviral properties against viruses such as influenza. Research indicates that compounds with similar structures can inhibit the PA endonuclease of the influenza virus, with effective concentrations (EC50) ranging from 3 to 20 μM .
- Antitumor Activity : Several hydrazone derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural motifs have demonstrated IC50 values in the nanomolar range against human tumor cells .
- Antimicrobial Properties : Some hydrazones have been evaluated for their antibacterial and antifungal activities. The synthesis of related compounds has shown effectiveness against multiple microbial strains .
The mechanisms through which N'-cyclododecylidene-3,4,5-trimethoxybenzohydrazide exerts its biological effects may include:
- Enzyme Inhibition : Similar hydrazone compounds have been reported to inhibit key viral enzymes and cellular targets involved in cancer proliferation.
- Cell Cycle Disruption : Studies indicate that certain hydrazones can induce apoptosis in cancer cells by disrupting normal cell cycle progression .
- Iron Chelation : Some hydrazones act as iron chelators, which is particularly relevant in antimalarial activity .
Table 1: Summary of Biological Activities of Related Hydrazones
Case Study: Antiviral Efficacy
A study on N-acylhydrazones demonstrated that specific structural features are crucial for antiviral efficacy against influenza. Compounds were tested in both enzymatic assays and cell cultures, revealing that those with a 3,4,5-trihydroxyphenyl moiety displayed superior activity .
Case Study: Antitumor Potential
In vitro studies on structurally similar compounds indicated significant cytotoxicity against various tumor cell lines (A549, MCF-7). The mechanism involved binding to β-tubulin and disrupting mitotic processes .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing N'-cyclododecylidene-3,4,5-trimethoxybenzohydrazide and its analogs?
- Methodology : The compound is synthesized via condensation of 3,4,5-trimethoxybenzohydrazide with cyclododecanone under reflux in methanol or ethanol, typically catalyzed by a mild acid (e.g., HCl). The reaction is monitored by TLC, and the product is purified via recrystallization or column chromatography (e.g., CH₂Cl₂:MeOH = 10:1) . Key steps include optimizing reaction time (2–9 hours) and temperature (60–80°C) to maximize yields (65–80%) .
Q. How is the structural identity of N'-cyclododecylidene derivatives confirmed experimentally?
- Techniques :
- X-ray crystallography : Determines absolute configuration and confirms E-geometry of the hydrazone bond (C=N). For example, orthorhombic/monoclinic crystal systems with hydrogen-bonded networks stabilize the structure .
- NMR/IR spectroscopy : Key signals include NH (δ ~11.5 ppm in H NMR), C=O (1646–1664 cm in IR), and C=N (1569–1584 cm) .
- Elemental analysis : Validates purity (e.g., C, H, N within ±0.3% of theoretical values) .
Q. What in vitro assays are used for preliminary biological screening of this compound?
- Antimicrobial activity : Tested against Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Escherichia coli) strains via disk diffusion or microdilution assays. MIC values are compared to standards like tetracycline .
- Antiproliferative activity : Evaluated using MTT assays on cancer cell lines (e.g., HepG2, MCF-7). EC values <10 μM indicate potency, with SAR linked to electron-withdrawing substituents (e.g., Cl, NO) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the design of more potent analogs?
- Key modifications :
- Aldehyde substituents : Electron-withdrawing groups (e.g., Br, Cl) enhance antimicrobial/antiproliferative activity by increasing electrophilicity of the hydrazone bond .
- Methoxy positioning : 3,4,5-Trimethoxy on the benzohydrazide moiety improves membrane permeability and target binding (e.g., tubulin inhibition) .
- Cyclododecylidene vs. arylidene : Bulkier aliphatic groups (e.g., cyclododecyl) may enhance lipophilicity and pharmacokinetic properties .
Q. What computational methods are employed to predict binding modes and target engagement?
- Molecular docking : Performed using AutoDock Vina or Schrödinger Suite to simulate interactions with targets like tubulin or cruzain. Key residues (e.g., β-tubulin’s colchicine site) are prioritized for hydrogen bonding and hydrophobic contacts .
- QSAR modeling : Utilizes descriptors like logP, polar surface area, and HOMO/LUMO energies to correlate structural features with bioactivity .
Q. How can contradictions in bioactivity data across studies be resolved?
- Case example : Discrepancies in EC values for apoptosis induction may arise from assay conditions (e.g., cell line variability, serum concentration). Standardization using caspase-3/7 activation assays (e.g., ASAP HTS) improves reproducibility .
- Crystallographic validation : Compare bioactive conformations (from X-ray/NMR) with docked poses to confirm pharmacophore relevance .
Q. What strategies improve the in vivo efficacy and bioavailability of this compound?
- Formulation : Use of liposomal encapsulation or PEGylation to enhance solubility and reduce clearance .
- Metabolic stability : Introduce metabolically stable groups (e.g., methyl on piperazine) or block susceptible sites (e.g., hydrazone oxidation) via prodrug design .
Methodological Considerations
Q. How to troubleshoot low yields in hydrazone synthesis?
- Optimization steps :
- Solvent selection : Polar aprotic solvents (e.g., DMF) or ethanol/water mixtures improve aldehyde reactivity .
- Catalyst screening : Test p-toluenesulfonic acid (PTSA) or molecular sieves to accelerate imine formation .
- Purification : Use silica gel chromatography with gradient elution (hexane:EtOAc → EtOAc:MeOH) to separate byproducts .
Q. What advanced techniques validate target engagement in cellular models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
